Cas no 1805176-32-2 (Methyl 2-cyano-4-iodo-5-methylbenzoate)

Methyl 2-cyano-4-iodo-5-methylbenzoate 化学的及び物理的性質
名前と識別子
-
- Methyl 2-cyano-4-iodo-5-methylbenzoate
-
- インチ: 1S/C10H8INO2/c1-6-3-8(10(13)14-2)7(5-12)4-9(6)11/h3-4H,1-2H3
- InChIKey: XIGNJLAQRWQHHW-UHFFFAOYSA-N
- ほほえんだ: IC1=CC(C#N)=C(C(=O)OC)C=C1C
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 271
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 50.1
Methyl 2-cyano-4-iodo-5-methylbenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015015217-250mg |
Methyl 2-cyano-4-iodo-5-methylbenzoate |
1805176-32-2 | 97% | 250mg |
475.20 USD | 2021-06-18 | |
Alichem | A015015217-500mg |
Methyl 2-cyano-4-iodo-5-methylbenzoate |
1805176-32-2 | 97% | 500mg |
847.60 USD | 2021-06-18 | |
Alichem | A015015217-1g |
Methyl 2-cyano-4-iodo-5-methylbenzoate |
1805176-32-2 | 97% | 1g |
1,534.70 USD | 2021-06-18 |
Methyl 2-cyano-4-iodo-5-methylbenzoate 関連文献
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
Methyl 2-cyano-4-iodo-5-methylbenzoateに関する追加情報
Methyl 2-cyano-4-iodo-5-methylbenzoate (CAS No. 1805176-32-2): A Versatile Intermediate in Modern Pharmaceutical Synthesis
Methyl 2-cyano-4-iodo-5-methylbenzoate (CAS No. 1805176-32-2) is a significant compound in the realm of organic synthesis, particularly in the pharmaceutical industry. Its unique structural features make it a valuable intermediate for the development of various therapeutic agents. This compound, characterized by its cyano, iodo, and methyl substituents on a benzoate backbone, offers a rich framework for chemical modifications and functionalization.
The< strong>Methyl 2-cyano-4-iodo-5-methylbenzoate molecule exhibits a high degree of reactivity due to the presence of the iodo group, which is commonly utilized in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings. These reactions are pivotal in constructing complex molecular architectures, enabling the synthesis of biaryl compounds that are prevalent in many drugs. The< strong>cyano group further enhances its utility by serving as a versatile handle for nucleophilic additions and transformations.
In recent years, there has been a surge in research focusing on the development of novel anticancer agents. Methyl 2-cyano-4-iodo-5-methylbenzoate has emerged as a key intermediate in this field. Studies have demonstrated its role in synthesizing small-molecule inhibitors targeting specific oncogenic pathways. For instance, researchers have leveraged its< strong>iodo moiety to introduce aryl groups into kinase inhibitors, which are known to disrupt tumor growth by inhibiting aberrant signaling cascades.
The< strong>methyl substituent on the benzoate ring adds another layer of flexibility to this compound, allowing for further derivatization to achieve desired pharmacological properties. This adaptability has made Methyl 2-cyano-4-iodo-5-methylbenzoate a cornerstone in medicinal chemistry libraries. Researchers have explored its derivatives as potential candidates for treating neurological disorders, cardiovascular diseases, and infectious diseases.
The synthesis of Methyl 2-cyano-4-iodo-5-methylbenzoate typically involves multi-step organic reactions, starting from readily available precursors such as methyl benzoate. The introduction of the cyano group is often achieved through cyanation reactions, while the iodination step requires careful control to ensure regioselectivity. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been optimized to enhance yield and purity.
The growing interest in Methyl 2-cyano-4-iodo-5-methylbenzoate is also reflected in the increasing number of patents and scientific publications dedicated to its applications. Pharmaceutical companies and academic institutions alike are investing in research to uncover new therapeutic uses for this compound. The ability to modify its structure systematically allows for the creation of a diverse array of analogs with tailored biological activities.
In conclusion, Methyl 2-cyano-4-iodo-5-methylbenzoate (CAS No. 1805176-32-2) stands out as a crucial intermediate in modern pharmaceutical synthesis. Its unique combination of functional groups makes it an indispensable tool for drug discovery and development. As research continues to evolve, this compound is poised to play an even more significant role in addressing unmet medical needs across various therapeutic areas.
1805176-32-2 (Methyl 2-cyano-4-iodo-5-methylbenzoate) 関連製品
- 2034430-64-1(N-(4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)phenyl)-3-methylbenzenesulfonamide)
- 1461705-21-4(1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride)
- 2320725-82-2(1-{3-(4-methylphenyl)-1,2,4-oxadiazol-5-ylmethyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione)
- 2137883-15-7(Cyclopropanecarboxylic acid, 2-bromo-1-(3,4-dibromophenyl)-)
- 33468-32-5(2-Methyl-L-tryptophan)
- 38985-69-2(2-(4-Isothiocyanatophenyl)-6-methyl-1,3-benzothiazole)
- 933696-63-0(2-3-(Methylsulfonyl)phenylethylamine)
- 1239730-59-6(2-(2,6-dimethylpyrimidin-4-yl)oxyacetic acid)
- 890640-94-5(2-2-(1-hydroxypropyl)-1H-1,3-benzodiazol-1-yl-1-(piperidin-1-yl)ethan-1-one)
- 121087-84-1(N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]benzamide)




